Sodium Carmine

Description

Historical Trajectory of Scientific Inquiry into Sodium Carmine (B74029)

The history of what is colloquially known as sodium carmine is intrinsically linked to the history of its parent compound, carminic acid. The use of cochineal insects for their potent red dye dates back centuries, with evidence of its use by the Aztec and Inca civilizations for textile dyeing. atamanchemicals.com

The formal scientific investigation began in the 19th and 20th centuries. Key milestones in the scientific understanding of the core molecule include:

1894: The isolation of carminic acid was reported by the British dye chemist Henry Edward Schunk and his contemporary Marchlewski. acs.org

1920: The chemical structure of carminic acid was first proposed by Otto Dimroth. acs.org

1965: The placement of the carboxyl group in Dimroth's proposed structure was corrected by Indian chemists S. B. Bhatia and K. Venkataraman. acs.org

1991: The first total synthesis of carminic acid was achieved by a team of organic chemists, providing a definitive confirmation of its complex structure. wikipedia.orgrsc.org

While the historical focus has often been on the aluminum and calcium lakes (carmine), the use of alkali hydroxides, including sodium hydroxide (B78521), in the preparation of carmine solutions has been a long-standing practice. atamanchemicals.com The preparation of carmine often involves boiling the powdered insect bodies in an ammonia (B1221849) or sodium carbonate solution, followed by precipitation with alum. atamanchemicals.com The specific investigation of the sodium salt of carminic acid, sometimes referred to as sodium carminate, has been driven by its solubility characteristics and its role in various chemical and analytical applications. For instance, carmine is readily dissolved by raising the pH, a process that would involve the formation of its sodium salt in the presence of sodium hydroxide. pharmacy180.com

Nomenclature and Chemical Classification of this compound Derivatives

The nomenclature surrounding "this compound" can be complex due to the various forms in which the colorant is produced and used. The primary molecule is carminic acid. Its derivatives are classified based on the cation used in the salt formation or the metal ion used in creating the lake pigment.

Chemical Classification: Carminic acid is classified as an anthraquinone (B42736) glycoside . uoanbar.edu.iqslideshare.net This classification is based on its chemical structure, which consists of:

An anthraquinone core: A tricyclic aromatic quinone derived from anthracene. pharmacy180.com

A C-glycosidic bond : The sugar moiety (glucose) is attached to the anthraquinone skeleton via a carbon-carbon bond, which is more resistant to hydrolysis than the more common O-glycosidic bonds. uoanbar.edu.iq

The derivatives of carminic acid, including the sodium salt, fall under this broad classification. The table below outlines the key compounds and their relationship.

| Compound Name | Synonym(s) | Chemical Description |

| Carminic Acid | C.I. Natural Red 4, C.I. 75470 | A glucosidal hydroxyanthrapurin that is the core coloring principle. acs.orgwikipedia.org |

| Carmine | Cochineal Carmine, Carmine Lake | An aluminum or calcium-aluminum lake of carminic acid. turito.comslideshare.net |

| Sodium Carminate | Sodium salt of carminic acid | The sodium salt formed by the reaction of carminic acid with a sodium base. chemicalbook.com |

| Ammonium (B1175870) Carminate | - | The ammonium salt of carminic acid. turito.com |

| 4-Aminocarminic Acid | Acid-stable carmine | A derivative created by reacting carminic acid with ammonia, which is more stable in acidic conditions. pharmacy180.com |

The following table provides detailed research findings on the properties of the parent compound, carminic acid.

| Property | Value | Source |

| Molecular Formula | C₂₂H₂₀O₁₃ | acs.org |

| Molecular Weight | 492.39 g/mol | acs.org |

| Appearance | Dark purplish-brown mass or bright red powder | nih.gov |

| Solubility | Soluble in water, alcohol, concentrated H₂SO₄; slightly soluble in ether; practically insoluble in petroleum ether, benzene (B151609), chloroform. | Current time information in Bangalore, IN. |

| UV max (water) | 500 nm | Current time information in Bangalore, IN. |

| pKa values | pKa1 = 2.81; pKa2 = 5.43; pKa3 = 8.10 | nih.gov |

Structure

3D Structure of Parent

Properties

CAS No. |

64536-02-3 |

|---|---|

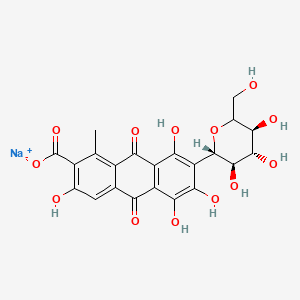

Molecular Formula |

C22H19NaO13 |

Molecular Weight |

514.4 g/mol |

IUPAC Name |

sodium;3,5,6,8-tetrahydroxy-1-methyl-9,10-dioxo-7-[(2S,3R,4R,5S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]anthracene-2-carboxylate |

InChI |

InChI=1S/C22H20O13.Na/c1-4-8-5(2-6(24)9(4)22(33)34)13(25)10-11(15(8)27)16(28)12(18(30)17(10)29)21-20(32)19(31)14(26)7(3-23)35-21;/h2,7,14,19-21,23-24,26,28-32H,3H2,1H3,(H,33,34);/q;+1/p-1/t7?,14-,19+,20-,21+;/m1./s1 |

InChI Key |

WTQDFYCCGXPQPN-AEXMGWOMSA-M |

Isomeric SMILES |

CC1=C2C(=CC(=C1C(=O)[O-])O)C(=O)C3=C(C2=O)C(=C(C(=C3O)O)[C@H]4[C@@H]([C@H]([C@@H](C(O4)CO)O)O)O)O.[Na+] |

Canonical SMILES |

CC1=C2C(=CC(=C1C(=O)[O-])O)C(=O)C3=C(C2=O)C(=C(C(=C3O)O)C4C(C(C(C(O4)CO)O)O)O)O.[Na+] |

Origin of Product |

United States |

Structural Elucidation and Theoretical Chemical Foundations of Sodium Carmine

Molecular Structure and Isomeric Forms of Sodium Indigotindisulfonate

Sodium Indigotindisulfonate is an organic salt derived from the sulfonation of indigo (B80030). researchgate.net Its chemical formula is C₁₆H₈N₂Na₂O₈S₂. nih.gov The core structure consists of two indigoid units linked by a central carbon-carbon double bond. Each of these units contains an indole (B1671886) ring system substituted with a sulfonate group. The presence of the sulfonate groups imparts water solubility to the otherwise insoluble indigo molecule. researchgate.net

The IUPAC name for the most common isomer is disodium (B8443419) [2(2′)E]-3,3′-dioxo-1,1′,3,3′-tetrahydro[2,2′-biindolylidene]-5,5′-disulfonate. researchgate.net This nomenclature specifies several key structural features:

Biindolylidene Core: The molecule is based on a 2,2'-biindolylidene skeleton.

Dioxo Substitution: Two ketone groups are present at the 3 and 3′ positions.

Disulfonate Groups: Two sulfonate groups are attached to the benzene (B151609) rings at the 5 and 5′ positions.

(E)-Configuration: The "(E)" designation indicates a trans configuration across the central C=C double bond, where the two indole ring systems are on opposite sides of the double bond plane. researchgate.net

Due to the restricted rotation around the central C=C double bond, Sodium Indigotindisulfonate can exist as geometric isomers: cis (Z) and trans (E). researchgate.netmdpi.com The trans isomer is generally more stable. mdpi.com In addition to geometric isomerism, positional isomers can also exist, depending on the position of the sulfonate groups on the indole rings. While the 5,5'-disulfonate is the principal component, the 5,7'-isomer has also been identified as a potential variant. nih.gov

Quantum Chemical Calculations of Electronic Structure (e.g., HOMO-LUMO Analysis)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), have provided significant insights into the electronic structure and reactivity of Sodium Indigotindisulfonate. researchgate.netqucosa.dechemicalbook.com These theoretical studies are crucial for understanding the molecule's properties at a subatomic level.

HOMO-LUMO Analysis: The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital theory. The energy difference between them, known as the HOMO-LUMO gap, is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and electronic excitation properties. chemicalbook.com

Theoretical studies on Indigo Carmine (B74029) have calculated the energies of these frontier orbitals. For instance, a computational investigation using TD-DFT with different functionals (M06-2X and CAM-B3LYP) calculated the first singlet excited state, which corresponds to the HOMO → LUMO transition. qucosa.de The results showed excellent agreement with experimental UV-Vis spectra, validating the computational models. qucosa.de

These calculations reveal that the primary sites for redox reactions are the C and D rings of the molecule. researchgate.net The π bonds formed by the p-orbitals of the carbon atoms in the central double bond are also identified as active sites. researchgate.netnih.gov Analysis of the electronic properties of the cis and trans isomers has shown that they possess different HOMO-LUMO energy gaps, which in turn affects their reactivity and potential applications. chemicalbook.com

Calculated Electronic Properties of Sodium Indigotindisulfonate:

| Parameter | Method | Value | Reference |

|---|---|---|---|

| First Singlet Excited State (S1) | TD-DFT/CAM-B3LYP/6-311+G(d,p) | 2.19 eV (≈566 nm) | qucosa.de |

| First Singlet Excited State (S1) | TD-DFT/M06-2X/6-311+G(d,p) | 2.28 eV (≈543 nm) | qucosa.de |

| C-S Bond Length | DFT (GGA-BLYP/DZ) | 1.81 Å | researchgate.net |

| C=O Bond Length | DFT (GGA-BLYP/DZ) | 1.220 Å | researchgate.net |

Spectroscopic Characterization for Structural Confirmation

Spectroscopic techniques are indispensable for confirming the molecular structure of Sodium Indigotindisulfonate and analyzing its purity and isomeric composition.

Vibrational Spectroscopy (Infrared and Raman) of Sodium Carmine

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides a molecular fingerprint by probing the vibrational modes of the chemical bonds within the molecule. americanpharmaceuticalreview.com

Infrared (IR) Spectroscopy: FTIR (Fourier-Transform Infrared) spectroscopy of this compound reveals characteristic absorption bands corresponding to its various functional groups. The spectra typically show a broad signal around 3254-3438 cm⁻¹ attributed to N-H and O-H stretching vibrations. researchgate.netqucosa.de Weaker signals for C-H stretching of the aromatic rings are observed around 3059 cm⁻¹. qucosa.de A strong peak near 1600 cm⁻¹ is assigned to the C=O stretching vibration of the keto group. qucosa.de Other significant bands in the fingerprint region include those for S-O (around 1044 cm⁻¹) and C-O (around 1084 cm⁻¹) vibrations. researchgate.net

Raman Spectroscopy: Micro-Raman spectroscopy is a powerful tool for identifying this compound, even in mixtures. nih.gov DFT calculations have been employed to simulate the Raman spectrum, aiding in the assignment of experimental bands and achieving a better geometrical optimization of the molecule. nih.gov

Key Vibrational Frequencies for this compound:

| Wavenumber (cm⁻¹) | Assignment | Reference |

|---|---|---|

| 3254 - 3438 | N-H and O-H stretching | researchgate.netqucosa.de |

| 2851 - 2955 | C-H stretching (aliphatic) | researchgate.net |

| ~1600 | C=O stretching | qucosa.de |

| ~1480 | S=O stretching | researchgate.net |

| 1084 | C-O stretching | researchgate.net |

| 1044 | S-O stretching | researchgate.net |

Electronic Spectroscopy (UV/Vis) for Chromophore Analysis

UV-Visible (UV/Vis) spectroscopy is used to study the electronic transitions within the chromophore of the Sodium Indigotindisulfonate molecule. The extensive conjugated system of the molecule is responsible for its intense blue color.

The electronic absorption spectrum of this compound in an aqueous solution typically exhibits a strong absorption maximum (λmax) in the visible region at approximately 610 nm. nih.govuspbpep.com This peak is responsible for the characteristic blue color of the dye. Additional absorption peaks are observed in the ultraviolet region, commonly around 287-290 nm and 250-253 nm. researchgate.net The position and intensity of these peaks can be influenced by factors such as solvent and pH.

UV/Vis Absorption Maxima for this compound in Water:

| Wavelength (λmax) | Region | Reference |

|---|---|---|

| ~610 nm | Visible | nih.govuspbpep.com |

| ~288 nm | Ultraviolet | researchgate.net |

| ~252 nm | Ultraviolet | researchgate.net |

Nuclear Magnetic Resonance Spectroscopy for Molecular Architecture

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the precise connectivity and spatial arrangement of atoms in a molecule. Both ¹H and ¹³C NMR have been used to characterize Sodium Indigotindisulfonate.

¹H NMR Spectroscopy: The proton NMR spectrum provides information about the chemical environment of the hydrogen atoms. For this compound, the aromatic protons appear as distinct signals in the downfield region. A representative ¹H NMR spectrum shows signals at approximately 6.66 ppm, 7.53 ppm, and 7.79 ppm, corresponding to the different protons on the indole ring system. researchgate.net

¹H NMR Chemical Shifts for this compound:

| Chemical Shift (ppm) | Assignment | Multiplicity | Coupling Constant (J) | Reference |

|---|---|---|---|---|

| 6.66 | H arom 7,7' | d | 8 Hz | researchgate.net |

| 7.53 | H arom 6,6' | dd | J₁,₂=2 Hz, J₁,₃=8 Hz | researchgate.net |

| 7.79 | H arom 4,4' | dd | J₁,₂=0.7 Hz, J₁,₃=2 Hz | researchgate.net |

X-ray Diffraction and Electron Diffraction for Crystalline and Supramolecular Structures

X-ray diffraction (XRD) is the primary technique for determining the arrangement of atoms in a crystalline solid, providing information about its crystal structure and supramolecular organization.

Advanced Synthetic Methodologies and Preparation Protocols for Sodium Carmine

Chemical Synthesis Pathways and Reaction Mechanisms

The primary pathway for the synthesis of sodium carmine (B74029) is the direct neutralization of carminic acid with a suitable sodium base. Carminic acid (C₂₂H₂₀O₁₃) is a diacidic compound, possessing a carboxylic acid group and several phenolic hydroxyl groups that can be deprotonated by a base. vaia.comredalyc.org

The most straightforward reaction mechanism involves treating an aqueous or alcoholic solution of carminic acid with a stoichiometric amount of a strong base, such as sodium hydroxide (B78521) (NaOH), or a weaker base like sodium carbonate (Na₂CO₃). vaia.comdspacedirect.org

Reaction with Sodium Hydroxide: The reaction with NaOH is a classic acid-base neutralization. The hydroxide ion (OH⁻) from NaOH abstracts the acidic protons (H⁺) from the carboxylic acid and phenolic hydroxyl groups of the carminic acid molecule. This results in the formation of the sodium salt of carminic acid (sodium carminate) and water. vaia.combrainly.com The degree of salt formation (mono-sodium, di-sodium, etc.) can be controlled by the molar ratio of the reactants.

Reaction with Sodium Carbonate: When sodium carbonate is used, it reacts with carminic acid to produce the sodium salt, carbonic acid (which subsequently decomposes into water and carbon dioxide), and water. This method is often employed in the initial extraction of carminic acid from its natural source, the cochineal insect, where an alkaline environment is used to solubilize the acid. dspacedirect.org

Another relevant process is the formation of carmine lake, where sodium aluminate can be used as a source of aluminum. In this process, the purified carminic acid is combined with the aluminum salt, forming a colored, water-insoluble complex known as a lake. totalingredientes.com.br While the final product is an aluminum complex, sodium ions are present during the synthesis.

The fundamental reaction for the formation of the monosodium salt with sodium hydroxide is as follows:

C₂₂H₂₀O₁₃ (Carminic Acid) + NaOH (Sodium Hydroxide) → C₂₂H₁₉NaO₁₃ (Sodium Carmine) + H₂O (Water)

Optimization of Reaction Conditions for Yield and Purity

To ensure a high yield and purity of this compound, the reaction conditions must be meticulously controlled. Key parameters include the molar ratio of reactants, pH, temperature, and reaction time. The optimization of these factors is crucial for driving the reaction to completion while minimizing the formation of impurities and degradation of the product. numberanalytics.com

Table 1: Optimized Reaction Parameters for this compound Synthesis

| Parameter | Condition/Range | Rationale |

|---|---|---|

| Molar Ratio (Carminic Acid:Base) | 1:1 to 1:2 | Controls the degree of salt formation (mono- or di-sodium salt). Titration experiments are used to determine the exact stoichiometry needed for complete neutralization. vaia.comredalyc.org |

| pH | 6.0 - 9.0 | Ensures deprotonation of the acidic groups. The pH must be carefully controlled as carminic acid is an indicator, changing color from orange-yellow in acidic media to violet in alkaline media. fao.orgnih.gov Maintaining a specific pH can be critical for the stability of the final product. |

| Temperature | 25°C - 70°C | Higher temperatures can increase the reaction rate but may also lead to degradation of the carminic acid molecule. researchgate.net Moderate temperatures are generally preferred. nih.gov |

| Reaction Time | 30 - 120 minutes | Sufficient time must be allowed for the reaction to go to completion. The optimal time depends on other parameters like temperature and reactant concentration. google.com |

| Solvent | Water, Ethanol (B145695), or Water/Ethanol mixtures | Carminic acid is soluble in water and alcohol. mdpi.com The choice of solvent can affect reactant solubility and the subsequent isolation of the product. |

The concentration of the reactants is also a key factor. For instance, in the preparation of related carminic acid lakes, aqueous solutions typically contain 1% to 10% carminic acid. google.com The purity of the starting carminic acid is paramount, as impurities can carry through to the final product.

Isolation and Crystallization Techniques for High-Purity this compound

Following the synthesis, the this compound must be isolated from the reaction mixture and purified. The choice of method depends on the desired purity of the final product.

Precipitation and Filtration: this compound is generally less soluble in organic solvents like ethanol or acetone (B3395972) than in water. Therefore, after the reaction in an aqueous medium, the product can often be precipitated by adding a less polar solvent. The resulting solid can then be collected by filtration. totalingredientes.com.br The solid is typically washed with a suitable solvent, such as ethanol or methanol, to remove unreacted starting materials and other soluble impurities. nih.gov

Evaporation/Drying: If the reaction is carried out in a volatile solvent system and the product is stable, the solvent can be removed under reduced pressure using a rotary evaporator to yield the solid this compound. mdpi.com The product is then typically dried in an oven at a moderate temperature to remove residual solvent and moisture. nih.gov

Recrystallization: For achieving high purity, recrystallization is a standard technique. This involves dissolving the crude this compound in a minimum amount of a hot solvent (e.g., water or a water/alcohol mixture) and then allowing the solution to cool slowly. As the solution cools, the solubility of the this compound decreases, and it crystallizes out, leaving impurities behind in the solution (mother liquor). The pure crystals are then collected by filtration.

Chromatographic Methods: For analytical standards or very high-purity applications, chromatographic techniques can be employed. High-performance liquid chromatography (HPLC) is used for the analysis and can be adapted for the preparative purification of carminic acid and its derivatives. researchgate.net

The effectiveness of the purification process is typically assessed by analytical techniques such as HPLC to determine the percentage of carminic acid and to detect any impurities. researchgate.net

Coordination Chemistry and Supramolecular Interactions of Sodium Carmine

Host-Guest Chemistry and Encapsulation Studies

The inherent porosity of the carmine (B74029) structure suggests its potential to act as a host in host-guest chemistry, with possible applications in areas like catalysis or pollutant capture. su.sealphagalileo.org The well-defined nanopores could accommodate small molecules, leading to the development of new functional materials inspired by this traditional pigment. alphagalileo.org

Conversely, carminic acid itself has been the subject of encapsulation studies, where it acts as a guest molecule within various host materials. These studies aim to improve the stability and modify the properties of the dye. For instance, carminic acid has been successfully encapsulated in silica (B1680970) matrices via the sol-gel process. mdpi.comresearchgate.net This encapsulation enhances the resistance of the dye to discoloration under weathering conditions. mdpi.com The pH of the carminic acid solution during the sol-gel process was found to influence the structural arrangement of the resulting silica network. researchgate.net

Other research has focused on immobilizing carminic acid onto different nanostructures. It has been linked to core-shell silica nanoparticles, creating a bifunctional nanomaterial that acts as both a pigment and an antioxidant. mdpi.com In another approach, carminic acid was stabilized by adsorption onto aluminum-magnesium hydroxycarbonate, a type of layered double hydroxide (B78521) (LDH), to create a hybrid pigment with increased resistance to solvents and thermal treatment. mdpi.com Furthermore, the formation of a supramolecular fluorescent probe through the interaction of carminic acid with γ-cyclodextrins demonstrates its utility in developing sensor systems based on host-guest interactions. acs.org

| Host Material | Guest Molecule | System Type | Key Finding/Application | Reference |

|---|---|---|---|---|

| Silica Matrix | Carminic Acid | Encapsulation | Enhanced resistance to discoloration. | mdpi.comresearchgate.net |

| Amino-functionalized Core-Shell Silica Nanoparticles | Carminic Acid | Immobilization | Creation of a bifunctional pigment/antioxidant nanosystem. | mdpi.com |

| Aluminum-Magnesium Hydroxycarbonate (LDH) | Carminic Acid | Adsorption | Formation of a stable hybrid pigment with enhanced solvent and thermal resistance. | mdpi.com |

| γ-Cyclodextrin | Carminic Acid | Inclusion Complex | Development of a supramolecular fluorescent probe for detection applications. | acs.org |

| Carmine Nanoporous Framework | (Potential small molecules) | Host-Guest System | Potential for pollutant capture and catalysis. | su.sealphagalileo.org |

Influence of Intermolecular Forces on Supramolecular Organization

The formation of the complex, three-dimensional architecture of carmine is fundamentally governed by a hierarchy of intermolecular forces. The primary and most critical force responsible for the supramolecular organization is extensive intermolecular hydrogen bonding. acs.orgchemrxiv.org These hydrogen bonds occur between the assembled tetranuclear complexes, specifically involving the uncoordinated functional groups and coordinated water molecules of the carminate ligands. acs.org This directional and specific nature of hydrogen bonding dictates the assembly of the complexes into the observed diamond-like nanoporous network. acs.org

The structure of the carminic acid molecule itself, with its multiple hydroxyl groups and a C-glycosyl side chain, is predisposed to forming strong hydrogen bonds. researchgate.netnih.gov The intramolecular hydrogen bonds, such as those involving the hydroxyl groups beta to the carbonyls, are crucial for the planarity and electronic properties of the monomeric unit. nih.gov When carminic acid is chemically modified, for example through esterification of its hydroxyl groups, the planarity between the sugar ring and the anthraquinone (B42736) system is disrupted. nih.gov This disruption of the intramolecular hydrogen bonding network and the introduction of bulky substituents significantly alter the molecule's ability to participate in the highly ordered supramolecular assembly seen in the native carmine pigment. This highlights the delicate balance of intermolecular and intramolecular forces required to achieve the complex solid-state architecture of carmine.

Electrochemical Behavior and Advanced Analytical Applications of Sodium Carmine

Redox Mechanisms and Electron Transfer Kinetics

Investigations into the specific mechanism have yielded varied results depending on the experimental conditions. Some studies report that the electrochemical process is diffusion-controlled, as evidenced by a linear relationship between the peak current and the square root of the scan rate. ubc.ca Other research, however, indicates an adsorption-controlled mechanism, where a linear dependency is found between the cathodic peak current and the scan rate itself. researchgate.net This suggests that the molecule can adsorb onto the electrode surface, influencing its redox behavior. researchgate.net A study calculating the transfer coefficient (α), a measure of the symmetry of the energy barrier for the redox reaction, reported a value of 0.43. researchgate.net

Voltammetric Studies for Electrochemical Characterization (e.g., Cyclic, Differential Pulse, Stripping Voltammetry)

Various voltammetric techniques have been employed to characterize the electrochemical signature of sodium carmine (B74029) (carminic acid) and develop quantitative analytical methods.

Cyclic Voltammetry (CV) has been used to probe the fundamental redox behavior. In acidic conditions (pH 2.0), a single, well-defined reduction peak appears at approximately -500 mV versus a silver/silver chloride (Ag/AgCl) reference electrode. researchgate.net The reverse scan reveals three corresponding anodic peaks. researchgate.net The position of these peaks is highly dependent on pH. ubc.caresearchgate.net

Differential Pulse Voltammetry (DPV) is frequently used for its high sensitivity in detecting carminic acid. nih.gov This technique has been central to the development of sensitive analytical methods for quantifying carminic acid in various samples. colab.ws For instance, when carminic acid is used as a mediator for hydrazine (B178648) detection, DPV can achieve a detection limit as low as 0.03 µM. researchgate.net For the direct detection of carminic acid, methods using DPV have reported detection limits of 3.4 nmol L⁻¹ and 36 nM. colab.wsosti.gov

Stripping Voltammetry , particularly square-wave adsorptive stripping voltammetry (SW-AdSV), offers exceptional sensitivity. Using a hanging mercury drop electrode in a pH 3 acetate (B1210297) buffer, a distinct stripping peak for carmine was observed at -350 mV. nih.gov This method achieved a remarkably low detection limit of 1.43 x 10⁻⁹ mol/L, demonstrating its suitability for trace analysis. nih.gov

Table 1. Summary of Voltammetric Studies on Carminic Acid

| Voltammetric Technique | Working Electrode | Supporting Electrolyte/pH | Key Findings | Reference |

|---|---|---|---|---|

| Cyclic Voltammetry (CV) | Dropping Mercury Electrode | B-R Buffer, pH 2.0 | One cathodic peak at -500 mV and three anodic peaks on reverse scan. | researchgate.netnih.gov |

| Cyclic Voltammetry (CV) | Glassy Carbon Electrode (GCE) | Phosphate Buffer | Diffusion-limited, 2-proton/2-electron redox reaction; peak potential shifts 61 mV/pH unit. | ubc.ca |

| Differential Pulse Voltammetry (DPV) | SeO₂ NP-HDTPPB/GCE | Not specified | Linear dynamic ranges of 0.010-2.5 and 2.5-10 μmol L⁻¹. | osti.gov |

| Square-Wave Adsorptive Stripping Voltammetry (SW-AdSV) | Hanging Mercury Drop Electrode | Acetate Buffer, pH 3 | Sensitive stripping peak at -350 mV; detection limit of 1.43 nM. | nih.govharvard.edu |

Development of Electrochemical Sensors and Biosensors for Sodium Carmine Detection

The distinct electrochemical signal of this compound has driven the development of numerous sensors and biosensors for its detection, primarily in food and pharmaceutical products. nih.goviapchem.orgresearchgate.net These sensors often utilize modified electrodes to enhance sensitivity, selectivity, and stability.

A disposable sensor was fabricated using a screen-printed carbon electrode (SPCE) modified with reduced graphene oxide (rGO) and a methionine film. colab.ws This rGO-methionine/SPCE demonstrated significantly enhanced catalytic activity for carminic acid, with detection based on differential pulse voltammetry. colab.ws The sensor exhibited two linear detection ranges from 1 to 20 µM and 20 to 60 µM, with a calculated limit of detection (LOD) of 36 nM. colab.ws

Another approach involves modifying a glassy carbon electrode (GCE) with selenium dioxide nanoparticles (SeO₂ NPs) and a surfactant, hexadecyltriphenylphosphonium bromide (HDTPPB). osti.gov This modification led to a substantial increase in the electroactive surface area and a decrease in charge transfer resistance. ubc.caosti.gov The resulting sensor achieved a very low detection limit of 3.4 nmol L⁻¹ for carminic acid. osti.gov Other modifications include the use of bimetallic palladium-gold nanoparticles on a polymer-modified graphite (B72142) electrode and chitosan-modified GCEs. ubc.canih.gov

Table 2. Performance of Electrochemical Sensors for Carminic Acid Detection

| Electrode Modification | Analytical Technique | Linear Range(s) | Limit of Detection (LOD) | Reference |

|---|---|---|---|---|

| Reduced Graphene Oxide & Methionine Film on SPCE | DPV | 1-20 µM & 20-60 µM | 36 nM | colab.ws |

| Selenium Dioxide Nanoparticles & HDTPPB on GCE | DPV | 0.010-2.5 µM & 2.5-10 µM | 3.4 nM | osti.goviapchem.org |

| Pd-Au Bimetallic Nanoparticles on Poly(Propidium)/Graphite Electrode | Not specified | 1.0 x 10⁻⁸ to 1.0 x 10⁻⁶ M | 5.90 x 10⁻⁹ M | nih.gov |

| Hanging Mercury Drop Electrode | SW-AdSV | 5 x 10⁻⁸ to 1.25 x 10⁻⁷ M | 1.43 nM | nih.gov |

Electrocatalytic Properties and Reaction Pathways on Modified Electrodes

Carminic acid demonstrates significant electrocatalytic activity, acting as an effective homogeneous mediator in certain electrochemical reactions. researchgate.net Its ability to facilitate electron transfer has been notably studied in the electrooxidation of hydrazine. researchgate.netresearchgate.net

In the presence of carminic acid, the oxidation of hydrazine on a glassy carbon electrode occurs at a much lower potential. researchgate.net A decrease in the overpotential of approximately 400 mV was observed, shifting the oxidation potential from +600 mV to around +200 mV (vs. Ag/AgCl). researchgate.net The catalytic current increases sharply in proportion to the hydrazine concentration, a principle that has been used to develop a sensitive detection method for hydrazine. researchgate.netresearchgate.net Chronoamperometry studies have been used to determine the rate constant for this catalytic reaction. researchgate.net

The reaction pathway on modified electrodes, such as the rGO-methionine/SPCE, has been identified as an adsorption-controlled process. colab.ws This indicates that the carminic acid molecule first adsorbs onto the electrode surface before the electron transfer event occurs. The modification of electrodes with materials like rGO and poly(amino acids) provides more active sites, which enhances the electrocatalytic activity and improves the sensitivity and selectivity of the sensor. colab.ws

Applications in Electrochemical Energy Storage Systems

The application of this compound specifically in electrochemical energy storage systems is an emerging area of research with limited published data. However, its core structure, an anthraquinone (B42736) derivative, belongs to a class of organic molecules that are being actively investigated for energy storage applications like redox flow batteries (RFBs). osti.govharvard.edugoogle.comacs.org

Anthraquinones are attractive as electrode materials because of their fast and reversible redox kinetics and the ability to tune their electrochemical properties through chemical modification. harvard.eduacs.org Research on various anthraquinone derivatives has shown their potential as anolytes in aqueous organic RFBs. osti.govharvard.edugoogle.com These molecules undergo reversible two-proton, two-electron transfers, which is desirable for high charge storage capacity. google.com

Furthermore, the natural pigment carmine, a metal complex of carminic acid, has been found to have a well-defined, three-dimensional porous structure. sci-hub.se Materials with such porous architectures are of great interest for applications in energy storage, as the pores can facilitate ion transport and provide a high surface area for electrochemical reactions. sci-hub.se While direct studies on this compound-based batteries are scarce, the fundamental properties of its constituent carminic acid—itself an anthraquinone with a tendency to form porous structures—suggest a potential for future exploration in this field.

Reaction Kinetics and Degradation Mechanisms of Sodium Carmine

Chemical Oxidation and Reduction Kinetics in Aqueous Systems

The chemical structure of carminic acid, particularly its anthraquinone (B42736) core, confers a notable resistance to chemical oxidation. royalsocietypublishing.org However, it can be degraded under specific oxidative conditions, such as through advanced oxidation processes (AOPs).

Studies on the photoelectrochemical oxidation of carmine (B74029) dye, which is an aluminum lake of carminic acid, provide insight into its degradation kinetics. In one such study using a Graphene/N-doped ZnO nanocomposite catalyst, the degradation process was found to follow pseudo-first-order kinetics. The rate of degradation is significantly influenced by the catalyst and the presence of an electrolyte like NaCl. For instance, the photoelectrochemical degradation of carmine in the presence of a 0.001 g G/N-doped ZnO nanocomposite demonstrated a rate constant (k) of 0.3547 min⁻¹, achieving complete degradation within 15 minutes. mdpi.com This is substantially faster than electrochemical degradation alone in the presence of the same catalyst (k = 0.15712 min⁻¹), highlighting the role of photo-generated holes and reactive oxygen species in the oxidation mechanism. mdpi.com

The general mechanism for photoelectrochemical oxidation involves the generation of electron-hole pairs in the semiconductor catalyst upon UV-visible light irradiation. mdpi.com The photogenerated holes can then oxidize chloride ions from the electrolyte to produce chlorine, or react with water to form highly reactive hydroxyl radicals, which are potent oxidizing agents that attack the carminic acid molecule. mdpi.com

Table 1: Kinetic Data for Carmine Dye Degradation

| Degradation Method | Catalyst | Kinetic Model | Rate Constant (k) | Time for 100% Degradation | Reference |

|---|---|---|---|---|---|

| Photocatalysis | 0.001 g G/N-doped ZnO | Pseudo-first-order | Not specified (66.76% degradation in 185 min) | >185 min | mdpi.com |

| Electrochemical Oxidation | 0.001 g G/N-doped ZnO | Pseudo-first-order | 0.15712 min⁻¹ | Not specified | mdpi.com |

| Photoelectrochemical Oxidation | 0.001 g G/N-doped ZnO | Pseudo-first-order | 0.3547 min⁻¹ | 15 min | mdpi.com |

Photochemical Degradation Pathways and Photoreactivity

The photochemical degradation of carminic acid in aqueous solutions is a complex process that is highly dependent on factors like the irradiation wavelength and the presence of oxygen. ebi.ac.ukunive.it The degradation proceeds via an O₂-dependent mechanism when exposed to UVB, UVA, and visible light. unive.itrsc.org The profile of the resulting photoproducts varies significantly with the excitation wavelength, leading to distinct spectroscopic changes. ebi.ac.ukunive.it

Quantitative studies have revealed that the primary deactivation pathway for photoexcited carminic acid is the release of absorbed energy as heat into the surrounding medium. ebi.ac.ukrsc.org Other deactivation pathways, such as fluorescence and photochemical degradation, are significantly less efficient. rsc.orgnih.gov The quantum yield for photochemical degradation (ΦR) is very low, on the order of 10⁻⁴, indicating that the molecule is relatively resistant to photodegradation. rsc.org Similarly, the efficiency of generating reactive oxygen species (ROS) like singlet oxygen and hydrogen peroxide is also minimal. ebi.ac.ukrsc.org

Table 2: Photophysical and Photochemical Properties of Carminic Acid (CA) in Aqueous Solution

| Parameter | Value | Description | Reference |

|---|---|---|---|

| Fluorescence Quantum Yield (ΦF) | ~10⁻³ – 10⁻⁵ | Efficiency of light emission through fluorescence. | rsc.orgnih.gov |

| Photochemical Degradation Quantum Yield (ΦR) | ~10⁻⁴ | Efficiency of the molecule to undergo a chemical reaction upon light absorption. | rsc.orgnih.gov |

| Hydrogen Peroxide Formation Quantum Yield (ΦH₂O₂) | < 10⁻⁵ | Efficiency of producing hydrogen peroxide via photosensitization. | rsc.org |

| Singlet Oxygen Formation Quantum Yield (ΦΔ) | ~0 | Efficiency of producing singlet oxygen via photosensitization. | rsc.org |

Upon photoexcitation, carmine lake pigments may release a chromophore similar to carminic acid, which then undergoes a comparable degradation process. unive.it

Mechanistic Investigations of Thermal and Chemical Stability

Carminic acid is recognized as one of the most stable natural colorants, particularly concerning heat and light. icia.esresearchgate.net This high stability is a key reason for its widespread use. icia.es However, its stability is not absolute and is influenced by environmental conditions, most notably pH. While stable under many conditions, carminic acid can be unstable at low pH. royalsocietypublishing.orgmdpi.com The color of carminic acid solutions is highly sensitive to pH, appearing pale orange below pH 4.5, red around pH 7, and magenta at basic pH. mdpi.com

Thermal stability studies show that carminic acid fuses at 135°C but can be decomposed by heat treatment at 80°C for 1 hour. scispace.com The thermal and chemical stability can be significantly enhanced by incorporating the dye into inorganic matrices. researchgate.netmdpi.com For example, creating hybrid pigments by binding carminic acid to carriers like sepiolite, palygorskite, or silica (B1680970) nanoparticles improves its resistance to degradation. researchgate.netmdpi.com The interaction with metal ions (such as Mg²⁺, Al³⁺, Ca²⁺) present in these inorganic carriers is key to this stabilization. researchgate.net

Table 3: Factors Affecting Carminic Acid Stability

| Factor | Effect on Stability | Details | Reference |

|---|---|---|---|

| Light | Relatively high stability compared to other natural dyes. | Photochemical degradation quantum yield is low (~10⁻⁴). | icia.esrsc.org |

| Heat | Generally stable, but decomposes at higher temperatures. | Fuses at 135°C; can decompose at 80°C after 1 hour. | icia.esscispace.com |

| pH | Unstable at low pH. | Color is pH-dependent. | royalsocietypublishing.orgmdpi.com |

| Chemical Oxidation | Resistant to oxidation under mild conditions. | Degradable by advanced oxidation processes. | royalsocietypublishing.orgmdpi.com |

| Incorporation into Matrices | Increases thermal and chemical stability. | Interaction with metal ions in carriers like clays (B1170129) or silica improves stability. | researchgate.netmdpi.com |

Identification and Characterization of Degradation Intermediates

The degradation of the complex carminic acid molecule (C₂₂H₂₀O₁₃) results in the formation of several smaller intermediate compounds. icia.es The degradation pathway can involve the enzymatic cleavage of its structure. Ligninolytic enzymes, for instance, can initiate a degradation sequence that breaks down the anthraquinone core. researchgate.net

Analysis using techniques like High-Performance Liquid Chromatography (HPLC) has enabled the identification of several degradation products. researchgate.net Similarly, studies on the photodegradation of the related compound 4-aminocarminic acid have identified specific degradation products through UHPLC coupled with mass spectrometry. tandfonline.comnih.gov

For carminic acid, the proposed degradation sequence can lead to the formation of various aromatic compounds as the complex structure is broken down. researchgate.net

Table 4: Proposed Degradation Intermediates of Carminic Acid

| Intermediate Compound Name | Proposed Point of Formation | Reference |

|---|---|---|

| 1-carboxy 2-methyl 4,6,7,10-tetrahydroxy anthracene-3-8-dione | Enzymatic degradation | researchgate.net |

| 1-methyl 3,5,8-trihydroxy 2-naphthalic acid | Enzymatic degradation | researchgate.net |

| 1,2,3,4,5,6-penthahydroxy naphthalene | Enzymatic degradation | researchgate.net |

| 3-4-dihydroxy phenol | Enzymatic degradation | researchgate.net |

| 2-hydroxy 6-methyl benzoic acid | Enzymatic degradation | researchgate.net |

| Hydroquinone | Enzymatic degradation | researchgate.net |

Environmental Chemical Remediation and Advanced Degradation Technologies for Sodium Carmine

Photocatalytic Degradation Using Novel Semiconductor Materials

Photocatalysis has emerged as a promising advanced oxidation process (AOP) for the degradation of persistent organic pollutants like sodium carmine (B74029). This technique utilizes semiconductor materials that, upon activation by light, generate highly reactive oxygen species (ROS) capable of breaking down the complex dye molecule.

Researchers have investigated various semiconductor materials for this purpose. Commonly used photocatalysts include metal oxides such as titanium dioxide (TiO2), zinc oxide (ZnO), and cadmium oxide (CdO), which are favored for their non-toxic nature, high photosensitivity, and stability. nih.gov The fundamental mechanism involves the generation of electron-hole pairs when the semiconductor is irradiated with light of sufficient energy. These charge carriers then react with water and oxygen to produce powerful oxidizing agents like hydroxyl radicals (•OH) and superoxide (B77818) radical anions (O2•-), which subsequently attack and degrade the dye molecules. nih.gov

Recent studies have focused on enhancing the photocatalytic efficiency of these materials. For instance, doping or coating semiconductors with other elements has shown significant improvements. A study on neodymium oxide (Nd2O3) coated TiO2 demonstrated effective decolorization of indigo (B80030) carmine, a dye structurally related to sodium carmine, under both UV and sunlight, with sunlight being more effective. researchgate.net The efficiency of the degradation process is influenced by several factors, including the pH of the solution, the catalyst concentration, and the intensity of the light source. researchgate.netmdpi.com

Another innovative approach involves the use of composite materials. A study utilizing a nitrogen and graphene-doped zinc oxide (G/N-doped ZnO) nanostructure reported a 66.76% degradation of carmine dye under UV light over 185 minutes. aphrc.orgmdpi.com The enhanced performance was attributed to a modified bandgap energy and the presence of oxygen vacancies. aphrc.org Similarly, zirconium-doped cadmium selenide (B1212193) (Zr-CdSe) nanoparticles have shown superior photocatalytic activity compared to undoped CdSe for the degradation of indigo carmine under solar light. jwent.net The degradation rate was found to be dependent on the initial dye concentration and the amount of the catalyst used. jwent.net

Table 1: Comparison of Photocatalytic Degradation Efficiency

| Photocatalyst | Target Dye | Light Source | Degradation Efficiency | Time | Reference |

|---|---|---|---|---|---|

| G/N-doped ZnO | Carmine | UV Light | 66.76% | 185 min | aphrc.orgmdpi.com |

| CaWO4 | Carmine | UV Light | >99% | Not Specified | mdpi.com |

| Zr-CdSe NPs | Indigo Carmine | Solar Light | 96% | Not Specified | jwent.net |

| Nd2O3 coated TiO2 | Indigo Carmine | Sunlight | Effective Decolorization | Not Specified | researchgate.net |

Advanced Electrochemical Oxidation Processes for Effluent Treatment

Advanced electrochemical oxidation processes (EAOPs) represent another powerful strategy for treating wastewater containing this compound. These methods are noted for their high efficiency, ease of operation, and mild reaction conditions. techscience.com EAOPs involve the generation of strong oxidizing agents directly on the anode surface or in the bulk solution, leading to the degradation of pollutants.

Several electrochemical techniques have been explored, including electrocoagulation, electrooxidation, and the electro-Fenton process. researchgate.net In a comparative study, the electro-Fenton process was found to be the most rapid and efficient method for the removal of indigo carmine, achieving significant degradation in just a few minutes at very low current densities. researchgate.net This process involves the in-situ generation of hydroxyl radicals through the reaction of electrogenerated hydrogen peroxide (H2O2) with a ferrous iron catalyst.

The choice of anode material is crucial for the effectiveness of EAOPs. techscience.com Ideal anodes possess high catalytic activity, stability, and a high oxygen evolution potential. techscience.com Materials like platinum, graphite (B72142), dimensionally stable anodes (DSA), and boron-doped diamond (BDD) have been investigated. techscience.com For instance, an α-Fe2O3/circulating fluidized bed fly ash based geopolymer composite anode achieved a 92.6% degradation efficiency for indigo carmine. techscience.com

A study comparing photocatalysis with electrochemical oxidation using a G/N-doped ZnO catalyst found that while photocatalysis achieved 66.76% degradation in 185 minutes, the electrochemical method achieved 100% degradation in only 15 minutes. aphrc.orgmdpi.com This highlights the potential for electrochemical oxidation to be a more rapid and complete solution for dye degradation, particularly in effluents with high chloride concentrations where chlorinated oxidative species can contribute to the process. aphrc.org

Table 2: Efficiency of Different Electrochemical Processes for Indigo Carmine Removal

| Electrochemical Process | Anode Material | Key Findings | Reference |

|---|---|---|---|

| Electro-Fenton | Iron | Fastest and most efficient, low energy consumption. | researchgate.net |

| Electrocoagulation | Iron | Effective removal. | researchgate.net |

| Electrooxidation | Ti/Pt | Effective removal. | researchgate.net |

| Electrocatalysis | α-Fe2O3/CFAG composite | 92.6% degradation efficiency. | techscience.com |

| Electrochemical Oxidation | G/N-doped ZnO | 100% degradation in 15 minutes. | aphrc.org |

Bioremediation Approaches and Enzyme-Mediated Degradation

Bioremediation offers an environmentally friendly and cost-effective alternative to chemical and physical treatment methods for dye-contaminated wastewater. This approach utilizes microorganisms or their enzymes to break down pollutants.

Laccases, a type of lignin-modifying enzyme produced by various fungi and bacteria, have shown significant potential for degrading dyes like this compound. rsc.org These enzymes can oxidize a wide range of organic compounds, although sometimes they require the assistance of small molecules called mediators to degrade substrates with high redox potentials. rsc.org A laccase/TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) system, for example, has demonstrated effective and complete decolorization of high concentrations of indigo carmine. rsc.org

Research has also explored the use of whole organisms for bioremediation. For instance, the endophytic bacterium Microbacterium zeae K5 has been shown to biodegrade indigo carmine. researchgate.net In another novel approach, the model insect Drosophila melanogaster was engineered to express a fungal laccase. A lyophilized powder prepared from these transgenic flies was capable of degrading almost 100% of indigo carmine in an aqueous solution. acs.org

Plant-based enzymes also show promise. Aqueous extracts from various vegetables and their residues, containing polyphenol oxidases (PPOs), have been found to decolorize indigo carmine without the need for redox mediators. nih.gov Extracts from green pea seeds were particularly effective, even in the presence of salt and laundry soap, which are common components of textile industry wastewater. nih.gov

Table 3: Bioremediation of Indigo Carmine

| Bioremediation Agent | Key Findings | Reference |

|---|---|---|

| Laccase/TEMPO system | Complete decolorization of high concentrations of the dye. | rsc.org |

| Microbacterium zeae K5 | Successful biodegradation of the dye. | researchgate.net |

| Engineered Drosophila melanogaster (expressing fungal laccase) | Lyophilized powder degraded almost 100% of the dye. | acs.org |

| Vegetable extracts (containing PPOs) | Complete discoloration without redox mediators, effective in the presence of salt and soap. | nih.gov |

Analytical Method Development for Trace Detection and Quantification of Sodium Carmine

Chromatographic Separation Techniques (e.g., HPLC, TLC) for Complex Mixtures

Chromatographic methods are paramount for separating Sodium Carmine (B74029) (analyzed as its principal component, carminic acid) from complex sample matrices, ensuring accurate quantification without interference. High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are the most utilized techniques. bio-conferences.org

High-Performance Liquid Chromatography (HPLC) is favored for its high separation efficiency, selectivity, and sensitivity. bio-conferences.org A common approach involves reverse-phase HPLC (RP-HPLC) coupled with a photodiode array (PDA) or UV-Vis detector. mdpi.comnih.gov Several methods have been developed that can successfully distinguish carmine from carminic acid. nih.govekb.eg For instance, a validated method for determining carmine in foodstuffs uses a C18 column with a simple extraction procedure involving 0.05 M Sodium Hydroxide (B78521). nih.gov Another study details a method using a C18 column with a gradient mobile phase of water-trifluoroacetic acid (TFA) and acetonitrile-TFA, achieving good linearity and low detection limits. koreascience.kr The use of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) provides even greater specificity and lower detection limits for qualitative and quantitative analysis. koreascience.kr

Thin-Layer Chromatography (TLC) offers a simpler and more cost-effective method for the qualitative and semi-quantitative analysis of food dyes. akjournals.comresearchgate.net For the separation of cochineal (the source of carmine), TLC methods have been developed using silica (B1680970) gel G plates. akjournals.comresearchgate.net One such method uses a mobile phase of isopropanol (B130326) and aqueous ammonia (B1221849) to separate a variety of food pigments, including cochineal. akjournals.com Reversed-phase TLC on octadecyl-modified silica has also been employed, using a solvent system containing aqueous sodium sulphate solution, with separation being dependent on the pH of the mobile phase. nih.gov

Table 1: Comparison of HPLC Methods for Carmine/Carminic Acid Analysis

| Parameter | Method 1 koreascience.kr | Method 2 nih.gov | Method 3 researchgate.net | Method 4 csfarmacie.cz |

|---|---|---|---|---|

| Column | C18 UG120 | NovaPak C18 | Cosmosil C18 | Polaris C18-A |

| Mobile Phase | Water-TFA (0.1%) and Acetonitrile-TFA (0.1%) (Gradient) | Isocratic Mobile Phase | Acetonitrile-Phosphate Buffer pH 3.4 (5.5:4.5 v/v) (Isocratic) | Acetonitrile and Sodium Acetate (B1210297):Methanol (85:15 v/v) at a ratio of 20:80 v/v (Isocratic) |

| Detector | Diode Array Detector (DAD) | Photodiode Array (PDA) | Photo-Diode Array (PDA) | Diode Array Detector (DAD) |

| Detection Wavelength | Not Specified | Not Specified | 245-600 nm | 520 nm |

| Flow Rate | 1.0 mL/min | Not Specified | 1.0 mL/min | 1.2 mL/min |

Spectrophotometric Methods for Quantitative Analysis and Purity Assessment

Spectrophotometric methods, particularly UV-Visible (UV-Vis) spectrophotometry, are widely used for the quantitative analysis of Sodium Carmine due to their simplicity and cost-effectiveness. ijcce.ac.ir These methods rely on measuring the absorbance of the carminic acid chromophore at its specific maximum wavelength (λmax). The λmax for carminic acid can vary with pH, but is typically observed in the range of 490 nm to 520 nm. ekb.egresearchgate.net

The direct spectrophotometric analysis of carmine in complex samples like foodstuffs can be challenging due to interference from other components. mdpi.com To overcome this, sample preparation techniques such as cloud point extraction (CPE) have been coupled with spectrophotometry. lums.ac.irresearchgate.net In one method, carmine is extracted using Triton X-100 as a non-ionic surfactant prior to spectrophotometric determination, which effectively separates the analyte and enhances the sensitivity of the method. lums.ac.ir Another study utilized ultrasonic-assisted cloud point extraction (UA-CPE) with Tween 20 as the surfactant. researchgate.net Research has also shown that the presence of common food additives like aspartame, citric acid, and vitamin C does not interfere with the spectrophotometric quantification of carminic acid, indicating the method's robustness for purity assessment in certain matrices. researchgate.net

Table 2: Performance of Spectrophotometric Methods for Carmine/Carminic Acid

| Method | Linear Range | Limit of Detection (LOD) | Key Findings | Reference |

|---|---|---|---|---|

| UV-Vis Spectrophotometry | 5-75 µg/mL | 0.55 µg/mL | Direct and simple method, but requires prior extraction. | redalyc.orgjmcs.org.mx |

| Cloud Point Extraction (CPE) - Spectrophotometry | 0.04–5.0 μg/mL | 0.012 μg/mL | Green and cost-effective method using Triton X-100 for extraction. | lums.ac.ir |

| Ultrasonic Assisted CPE - Spectrophotometry | 1.5-350 µg/L | 0.4 µg/L | Sensitive method using Tween 20 and Ni(II) for enhanced extraction. | researchgate.net |

| Differential Pulse Polarography (DPP) | 2-150 µg/mL | 0.55 µg/mL | An electrochemical alternative to spectrophotometry. | redalyc.org |

Development of Novel Fluorescence-Based Probes for Selective Detection

Recent research has focused on developing highly sensitive and selective fluorescence-based methods for detecting carminic acid, moving beyond traditional techniques. These novel approaches often utilize nanomaterials as probes that exhibit changes in their fluorescence properties upon interaction with the target analyte.

One such advanced method involves the use of nitrogen-doped fluorescent carbon dots (N-FCDs) as a nanoprobe. researchgate.net The detection mechanism is based on the fluorescence quenching of the N-FCDs by carmine, a process driven by the inner filter effect (IFE) and static quenching. This technique demonstrates high sensitivity, with a detection limit as low as 11.2 nM. researchgate.net

Another innovative approach is based on chemiluminescence (CL). A CL platform using a layered doubled hydroxide (LDH)–luminol–H₂O₂ system has been successfully applied for carminic acid sensing. acs.orgnih.gov In this system, carminic acid quenches the chemiluminescence signal. This method is highly sensitive, with a limit of detection of 0.03 μM, and selective, achieving its specificity through surface adsorption and synergistic quenching effects. acs.orgnih.gov

Furthermore, studies on embedding carminic acid into a silica matrix have shown that the interaction between the dye and the matrix can significantly enhance fluorescence intensity and thermal stability. researchgate.net This research is pivotal for the development of robust, solid-state fluorescent sensors for carmine detection.

Table 3: Novel Fluorescence-Based Detection Methods for Carmine/Carminic Acid

| Method/Probe | Detection Principle | Linear Range | Limit of Detection (LOD) | Reference |

|---|---|---|---|---|

| Nitrogen-Doped Fluorescent Carbon Dots (N-FCDs) | Fluorescence Quenching (IFE & Static) | 0.1–10.0 μM | 11.2 nM | researchgate.net |

| LDH–Luminol–H₂O₂ System | Chemiluminescence Quenching | 0.5–10.0 μM | 0.03 μM | acs.orgnih.gov |

| Carminic Acid-Silica Composite | Enhanced Intrinsic Fluorescence | Not for quantification | Not Applicable | researchgate.net |

Validation of Analytical Methods for Accuracy, Precision, and Limits of Detection

The validation of any analytical method is a prerequisite for its application in routine analysis. It ensures that the method is reliable, reproducible, and fit for its intended purpose. cleaningvalidation.comscholarsresearchlibrary.com The key validation parameters include accuracy, precision, linearity, range, limit of detection (LOD), and limit of quantification (LOQ). cleaningvalidation.comscholarsresearchlibrary.comwaters.com

Accuracy refers to the closeness of the measured value to the true value and is often expressed as percent recovery. cleaningvalidation.com For HPLC methods analyzing carmine, recoveries have been reported in the range of 90.4% to 96.2%. nih.gov Spectrophotometric methods combined with extraction have shown recoveries between 93.7% and 105.8%. lums.ac.irresearchgate.net

Precision measures the degree of agreement among individual test results from repeated measurements of the same sample. It is typically reported as the relative standard deviation (RSD). cleaningvalidation.com Validated HPLC methods demonstrate good precision, with RSD values for intra-day and inter-day measurements often below 9%. koreascience.kr For novel methods like UA-CPE-spectrophotometry, an RSD of 3.7% has been reported at low concentrations. researchgate.net

Linearity is the ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. waters.com It is usually evaluated by the correlation coefficient (r²) of the calibration curve, with values ≥0.999 being desirable. nih.govkoreascience.kr

Limit of Detection (LOD) is the lowest amount of an analyte in a sample that can be detected but not necessarily quantified as an exact value. scholarsresearchlibrary.com

Limit of Quantification (LOQ) is the lowest amount of an analyte that can be quantitatively determined with suitable precision and accuracy. scholarsresearchlibrary.com

These parameters have been rigorously evaluated for various methods developed for this compound analysis.

Table 4: Summary of Validation Parameters for Different Analytical Methods

| Method Type | Accuracy (% Recovery) | Precision (% RSD) | LOD | LOQ | Reference |

|---|---|---|---|---|---|

| HPLC-DAD | 87.3 - 97.1 | 0.48 - 8.90 | 0.05 mg/kg | 0.15 mg/kg | koreascience.kr |

| HPLC | 90.4 - 96.2 | 2.8 - 6.8 | 0.4 µg/mL | 1.0 µg/mL | nih.gov |

| CPE-Spectrophotometry | 93.7 - 105.8 | 4.8 | 0.012 µg/mL | 0.04 µg/mL | lums.ac.ir |

| UA-CPE-Spectrophotometry | 94.8 - 104.7 | 3.7 | 0.4 µg/L | Not specified | researchgate.netresearchgate.net |

| Fluorescence (N-FCDs) | > 98.6 | < 4.07 | 11.2 nM | Not specified | researchgate.net |

| Chemiluminescence (LDH) | 97.3 - 99.8 | Not specified | 0.03 µM | 0.5 µM | acs.org |

Q & A

Q. What are the standard spectroscopic and chromatographic methods for characterizing Sodium Carmine’s purity and structural integrity?

this compound’s characterization typically involves UV-Vis spectroscopy (to confirm λmax absorption bands at ~610 nm, indicative of its conjugated indigo structure) and high-performance liquid chromatography (HPLC) for purity assessment . Nuclear magnetic resonance (NMR) spectroscopy (1H and 13C) is critical for verifying its sulfonate group positions and aromatic backbone. For reproducibility, experimental protocols should align with guidelines for compound validation, including triplicate measurements and comparison with certified reference materials .

Q. How do researchers validate this compound’s redox properties in aqueous solutions?

Validation involves cyclic voltammetry (CV) to identify redox potentials and assess reversibility under controlled pH (e.g., phosphate-buffered solutions at pH 7.4). Calibration against standard redox indicators (e.g., ferrocene) ensures accuracy. Researchers must document environmental variables (temperature, dissolved oxygen levels) to mitigate confounding effects .

Advanced Research Questions

Q. How should experimental designs address contradictions in this compound’s stability data across studies?

Contradictions often arise from impurities (e.g., residual isomers) or methodological variability. To resolve this, employ orthogonal analytical techniques (e.g., mass spectrometry coupled with HPLC) and controlled degradation studies (e.g., exposure to light/heat). Meta-analyses of existing data using frameworks like FINER (Feasible, Interesting, Novel, Ethical, Relevant) can identify systemic biases .

Q. What methodological considerations are critical when studying this compound’s interaction with biological macromolecules?

Use isothermal titration calorimetry (ITC) to quantify binding affinities and surface plasmon resonance (SPR) for real-time kinetics. Control experiments must account for non-specific interactions (e.g., albumin binding). For in vitro models, ensure cell viability assays include this compound’s redox activity as a potential confounder .

Q. How can researchers optimize protocols for synthesizing this compound derivatives with enhanced photostability?

Derivatization strategies (e.g., halogenation or sulfonation) require computational modeling (DFT for electron density analysis) to predict stability. Validate synthetic routes using reaction calorimetry to monitor exothermicity and byproduct formation. Purity thresholds (>98%) should be enforced via preparative HPLC, with characterization data archived as supplemental information .

Q. What statistical approaches are recommended for analyzing dose-response relationships in this compound toxicity studies?

Nonlinear regression models (e.g., Hill equation) are preferred for EC50/LC50 determination. Address heteroscedasticity via weighted least squares and validate assumptions using residual plots. For longitudinal data, mixed-effects models can account for inter-subject variability. Transparent reporting of confidence intervals and effect sizes is mandatory .

Q. How do researchers reconcile discrepancies between computational predictions and experimental results for this compound’s solubility?

Discrepancies often stem from force field inaccuracies in molecular dynamics simulations. Cross-validate predictions with experimental solubility measurements (e.g., shake-flask method under varied pH/temperature). Use COSMO-RS theory to refine computational models and publish negative results to aid reproducibility .

Methodological Frameworks

Q. What systematic review strategies are effective for synthesizing literature on this compound’s applications in biosensing?

Follow PRISMA guidelines with a predefined PICO (Population, Intervention, Comparison, Outcome) framework. Use databases like PubMed and Web of Science, applying Boolean operators (e.g., "this compound AND biosensor* NOT industrial"). Critical appraisal tools (e.g., ROBINS-I) assess bias risk, while meta-regression explores heterogeneity .

Q. How should researchers design controlled experiments to evaluate this compound’s pH-dependent spectral shifts?

Employ a multifactorial design with pH (3–10) and ionic strength as independent variables. Use a diode-array spectrophotometer for continuous wavelength monitoring. Replicate experiments across independent labs to validate robustness, and share raw data via repositories like Zenodo .

Q. What ethical and safety protocols are essential when handling this compound in laboratory settings?

Adhere to GHS classification guidelines (e.g., skin/eye irritation precautions). Material Safety Data Sheets (SDS) must be accessible, and waste disposal should follow local regulations for sulfonated dyes. For in vivo studies, obtain ethics approval documenting humane endpoints and sample size justification .

Data Reporting & Reproducibility

Q. How can researchers enhance the reproducibility of this compound-based assays in interdisciplinary studies?

Document all variables (e.g., buffer composition, instrument calibration dates) using electronic lab notebooks. Publish step-by-step protocols on platforms like Protocols.io and include error grids in figures to illustrate data variability. Collaborate with open-science initiatives to standardize reporting .

Q. What criteria should guide the selection of this compound batches for longitudinal studies?

Prioritize batches with certificates of analysis (COA) specifying purity (>96%), residual solvent levels, and lot-specific HPLC chromatograms. Pre-screen batches via accelerated stability testing (40°C/75% RH for 4 weeks) to identify degradation-prone samples .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.